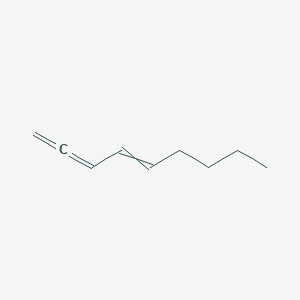
Ethanedithioamide, tetraphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanedithioamide, tetraphenyl- typically involves the reaction of tetraphenylethylene with sulfur-containing reagents. One common method is the oxidative coupling reaction of dilithiobiphenyl derivatives, which provides a synthetic route for the formation of the tetraphenyl structure . The reaction conditions often include the use of transition metal catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of ethanedithioamide, tetraphenyl- may involve large-scale synthesis using similar oxidative coupling reactions. The process is optimized to ensure high yields and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethanedithioamide, tetraphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols or other reduced forms.
Substitution: The phenyl groups can undergo substitution reactions, where different substituents replace the hydrogen atoms on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethanedithioamide, tetraphenyl- can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Ethanedithioamide, tetraphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to form chelates with metals makes it useful in biological studies, particularly in the detection and quantification of metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion imbalances.
Mechanism of Action
The mechanism by which ethanedithioamide, tetraphenyl- exerts its effects involves its ability to interact with metal ions. The thiocarbonyl groups can form strong chelates with metal ions, which can influence various biochemical pathways. This interaction can modulate the activity of enzymes and other proteins that require metal ions for their function.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylethylene: Similar in structure but lacks the thiocarbonyl groups.
Tetraphenylene: Another related compound with a different arrangement of phenyl groups.
Dithiooxamide: Similar in having thiocarbonyl groups but lacks the phenyl groups.
Uniqueness
Ethanedithioamide, tetraphenyl- is unique due to the combination of its tetraphenyl structure and the presence of thiocarbonyl groups. This combination imparts distinctive chemical properties, such as enhanced stability and the ability to form strong chelates with metal ions, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
59408-60-5 |
|---|---|
Molecular Formula |
C26H20N2S2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N,N,N',N'-tetraphenylethanedithioamide |
InChI |
InChI=1S/C26H20N2S2/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
OIVSJHLAOZVOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)C(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)


![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)
![Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-](/img/structure/B14603229.png)


![5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B14603238.png)
![(3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14603242.png)


